3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile
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Overview
Description
3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile is a chemical compound with the molecular formula C6HClF3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile typically involves the chlorination and fluorination of pyridazine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)pyridazine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chlorine and a trifluoromethyl group on the pyridazine ring enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6HClF3N3 |
---|---|
Molecular Weight |
207.54 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-3(1-11)4(2-12-13-5)6(8,9)10/h2H |
InChI Key |
OZTHECMKLFKREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)C#N)C(F)(F)F |
Origin of Product |
United States |
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